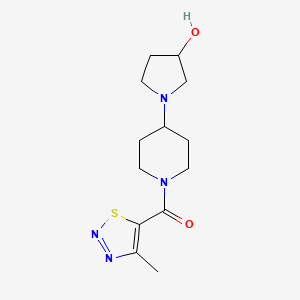![molecular formula C19H13FN2OS B2378581 N-(4-fluorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide CAS No. 907974-37-2](/img/structure/B2378581.png)
N-(4-fluorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide, also known as BTA-EG6, is a small molecule inhibitor that has gained significant attention in recent years for its potential application in cancer therapy. The compound has been shown to have a high affinity for a specific protein, which is involved in the regulation of cell growth and division.
Applications De Recherche Scientifique
Anti-HIV Drug Potential
One study conducted by Oftadeh, Mahani, and Hamadanian (2013) explored the local molecular properties of acetamide derivatives, including those structurally similar to N-(4-fluorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide, for their potential as anti-HIV drugs. Using density functional theory (DFT), the researchers assessed the reactivity of these compounds and found that acetamide derivatives with specific substitutions could potentially serve as potent anti-HIV drugs, mainly due to their ability to form bonds with biological molecules through nitrogen atoms (Oftadeh, Mahani, & Hamadanian, 2013).
Antimicrobial Properties
In 2019, Anuse et al. synthesized and evaluated a series of substituted N-(benzo[d]thiazol-2-yl)acetamide derivatives for their antimicrobial properties. These compounds were tested against various microbial strains, including Methicillin-resistant Staphylococcus aureus (MRSA), showing good to moderate activity. The study underscores the potential of this compound derivatives as a basis for developing new antimicrobial agents (Anuse et al., 2019).
Anti-Parkinson's Activity
A study by Gomathy et al. (2012) synthesized novel acetamide derivatives to investigate their anti-Parkinson's activity. The compounds demonstrated significant free radical scavenging activity and protected the diseased brain in a rat model of Parkinson's disease. This suggests the potential therapeutic application of these derivatives in treating Parkinson's disease (Gomathy, Antony, Elango, Singh, & Gowramma, 2012).
Anticancer Activity
Research into the anticancer activity of fluoro-substituted benzothiazole derivatives, such as those structurally related to this compound, has shown promising results. Hammam et al. (2005) synthesized compounds that exhibited significant anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, offering a pathway for the development of new anticancer drugs (Hammam, El-Salam, Mohamed, & Hafez, 2005).
Propriétés
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2OS/c20-15-9-4-10-16-18(15)22-19(24-16)21-17(23)11-13-7-3-6-12-5-1-2-8-14(12)13/h1-10H,11H2,(H,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMYDVIKMZFOAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NC4=C(C=CC=C4S3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

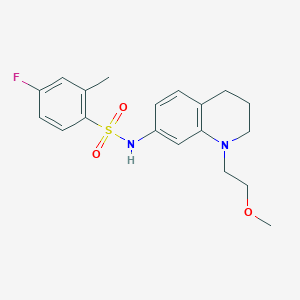
![4-(4-Benzylpiperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B2378500.png)
![5-chloro-2-methoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2378501.png)
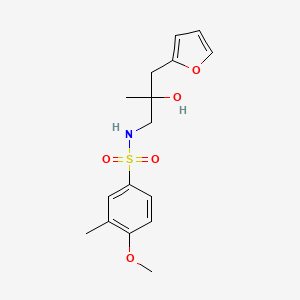
![N-benzyl-2-((4-fluorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2378504.png)
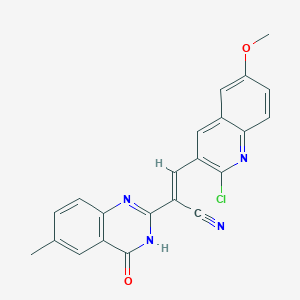
![N-(2,2-di(furan-2-yl)ethyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2378507.png)
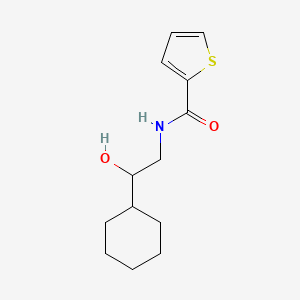
![4-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2378512.png)
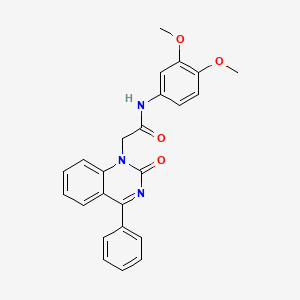
![1-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2378514.png)
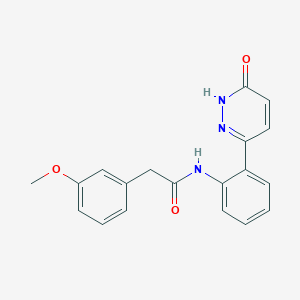
![2-chloro-N-[2-chloro-5-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B2378518.png)
